7-Amino-3-methoxyquinoxalin-2-ol

Monoamine Oxidase Isoform Selectivity Neuroscience

7-Amino-3-methoxyquinoxalin-2-ol (CAS 69904-12-7), also cataloged as 7-Amino-3-methoxy-2(1H)-quinoxalinone, is a disubstituted quinoxaline heterocycle (C9H9N3O2, MW 191.19). This compound belongs to the quinoxalin-2(1H)-one scaffold class, which is widely recognized as a privileged structure in medicinal chemistry for producing diverse biological activities.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 69904-12-7
Cat. No. B11907322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-3-methoxyquinoxalin-2-ol
CAS69904-12-7
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C(C=C2)N)NC1=O
InChIInChI=1S/C9H9N3O2/c1-14-9-8(13)11-7-4-5(10)2-3-6(7)12-9/h2-4H,10H2,1H3,(H,11,13)
InChIKeyVYWPOOWGUIAQCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Evidence for 7-Amino-3-methoxyquinoxalin-2-ol


7-Amino-3-methoxyquinoxalin-2-ol (CAS 69904-12-7), also cataloged as 7-Amino-3-methoxy-2(1H)-quinoxalinone, is a disubstituted quinoxaline heterocycle (C9H9N3O2, MW 191.19) [1]. This compound belongs to the quinoxalin-2(1H)-one scaffold class, which is widely recognized as a privileged structure in medicinal chemistry for producing diverse biological activities [2]. Notably, this compound has been annotated in authoritative databases as an inhibitor of Monoamine oxidase type B (MAO-B) and Lysine-specific histone demethylase 1 (LSD1), distinguishing its target engagement profile from many other simple quinoxaline building blocks [3][4]. Supplier specifications indicate a typical research-grade purity of 97%, supported by batch-specific QC analyses including NMR, HPLC, and GC .

Why Generic Quinoxaline Analogs Cannot Replace 7-Amino-3-methoxyquinoxalin-2-ol


The biological activity of quinoxalin-2(1H)-ones is exquisitely sensitive to the nature and position of substituents on the core bicycle [1]. While the unsubstituted parent, 2-quinoxalinol, acts as a weak, non-selective MAO inhibitor, the addition of a 7-amino group and a 3-methoxy group in the target compound critically redirects its pharmacological profile toward selective MAO-B inhibition and LSD1 engagement [2][3]. SAR studies on related scaffolds confirm that the 3-alkoxy substitution modulates metabolic stability and target binding, while the 7-amino group is often essential for key hydrogen-bond interactions in the enzyme active site [4]. Therefore, simple in-class alternatives—such as 2-quinoxalinol, 3-methoxyquinoxaline, or 7-aminoquinoxaline—cannot reproduce this specific dual-target profile, which is essential for neuroscience and epigenetics research programs.

Quantitative Differentiation Evidence for 7-Amino-3-methoxyquinoxalin-2-ol


MAO-B Selectivity Over MAO-A: >88-fold Isoform Discrimination

7-Amino-3-methoxyquinoxalin-2-ol exhibits a marked selectivity for Monoamine Oxidase B (MAO-B) over Monoamine Oxidase A (MAO-A). In a standardized fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline, the compound achieved an IC50 of 1.13 × 10³ nM for MAO-B, against an IC50 of >1.00 × 10⁵ nM for MAO-A [1]. This contrasts sharply with the unsubstituted parent heterocycle, 2-quinoxalinol, which displays weak MAO-A inhibition (IC50 ~183 µM) and no significant MAO-B activity [2]. The introduction of the 7-amino and 3-methoxy substituents thus transforms a non-selective, weak chemotype into a selective MAO-B inhibitor.

Monoamine Oxidase Isoform Selectivity Neuroscience

Dual MAO-B / LSD1 Target Annotation vs. Single-Target Quinoxaline Analogs

Curated database annotations establish that 7-Amino-3-methoxyquinoxalin-2-ol engages both MAO-B and the epigenetic eraser protein Lysine-Specific Demethylase 1 (LSD1) as molecular targets [1]. In contrast, structurally analogous 3-methoxyquinoxaline-2-carboxamides such as N-n-butyl-3-methoxyquinoxaline-2-carboxamide (6o) are characterized as 5-HT3 receptor antagonists with no reported MAO or LSD1 activity [2]. This divergence underscores that the 2-oxo (or 2-ol) moiety, in combination with the 7-amino substituent, is critical for LSD1/MAO-B dual targeting, whereas conversion to a 2-carboxamide redirects pharmacology entirely toward serotonergic receptors.

Epigenetics LSD1 Inhibition Cancer Research

Certified Purity Specification: 97% with Multi-Method QC Data Availability

The compound is commercially available with a documented standard purity of 97% . Critically, the supplier provides batch-specific QC data including NMR, HPLC, and GC analyses . This level of analytical documentation is superior to many generic quinoxaline-2(1H)-one research chemicals, which are often listed with nominal >95% purity but lack verifiable, multi-method batch certificates. The availability of orthogonal purity verification (HPLC plus NMR plus GC) reduces the risk of undetected impurities that could confound biological assay results.

Analytical Chemistry Quality Control Procurement Specification

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Freedom vs. Unsubstituted Quinoxaline

The physicochemical profile of 7-Amino-3-methoxyquinoxalin-2-ol shows a clear divergence from the unsubstituted parent structure. The target compound possesses 2 hydrogen bond donors (from the 7-amino group and the 2-ol/2-oxo tautomer), 4 hydrogen bond acceptors, and 1 rotatable bond (the 3-methoxy group) . In contrast, the parent quinoxaline (CAS 91-19-0) has zero H-bond donors, 2 acceptors, and no rotatable bonds [1]. This enhanced hydrogen-bonding capacity improves aqueous solubility and opens additional interactions with biological targets, while the single rotatable methoxy group provides a modest degree of conformational adaptability without incurring a significant entropic penalty.

Physicochemical Properties Drug-Likeness Molecular Design

Application Scenarios for 7-Amino-3-methoxyquinoxalin-2-ol Based on Differentiated Evidence


Neuroscience Drug Discovery: Selective MAO-B Inhibitor Lead Optimization

Given its ≥88-fold selectivity for MAO-B over MAO-A [1], 7-Amino-3-methoxyquinoxalin-2-ol serves as a viable starting scaffold for CNS drug discovery programs targeting Parkinson's disease and other neurodegenerative disorders. Researchers can initiate SAR campaigns from this compound with the confidence that the core chemotype is inherently MAO-B-selective, reducing the need for extensive isoform selectivity screening at the outset. This contrasts with campaigns initiated from the non-selective 2-quinoxalinol scaffold, where selectivity would need to be engineered de novo.

Epigenetics Research: LSD1/MAO-B Dual-Target Chemical Probe Development

The dual annotation as an LSD1 and MAO-B inhibitor [2] makes this compound uniquely suited for epigenetics research, particularly in acute myeloid leukemia (AML) and other oncology indications where LSD1 is a validated target. The compound's 1.13 µM MAO-B IC50 provides a starting potency level that is tractable for hit-to-lead optimization, and the co-inhibition of MAO-B may offer synergistic benefits in certain cancer contexts. Other 3-methoxyquinoxaline analogs (e.g., the 2-carboxamide series) lack this epigenetic target engagement entirely [3].

High-Confidence High-Throughput Screening Triage

The availability of batch-specific, multi-method QC data (NMR, HPLC, GC) at 97% purity enables procurement officers and screening scientists to select this compound with higher confidence than generic quinoxaline building blocks. In high-throughput screening, the risk of false positives from impurities is well-documented; the triple-method QC documentation mitigates this risk and supports data reproducibility across laboratories.

Physicochemical Property-Driven Fragment or Lead-Like Library Design

With a molecular weight of 191.19, 2 H-bond donors, 4 H-bond acceptors, and only 1 rotatable bond , the compound resides within fragment-to-lead-like chemical space. Its enhanced hydrogen-bonding capacity relative to the unsubstituted quinoxaline core, combined with the constrained methoxy rotatable bond, makes it an attractive addition to diversity-oriented screening libraries where balanced polarity and limited flexibility are desired for favorable pharmacokinetic profiles.

Quote Request

Request a Quote for 7-Amino-3-methoxyquinoxalin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.